3,4,6-tri-O-benzyl-D-galactose
Description
Contextualizing the Role of Protected Monosaccharides in Synthetic Glycochemistry
Carbohydrates are one of the most functionally dense classes of biopolymers in nature, with each monosaccharide unit presenting multiple hydroxyl groups of similar reactivity. uu.nl This structural feature poses a significant challenge in synthetic carbohydrate chemistry, as it necessitates the use of protecting groups to differentiate between the various hydroxyl functionalities and achieve regioselective reactions. uu.nlnih.gov Protected monosaccharides are, therefore, indispensable building blocks that allow chemists to control the outcome of synthetic transformations with precision. dtu.dk By temporarily masking certain hydroxyl groups, these molecules direct reactions to specific sites on the sugar ring, preventing unwanted side reactions and enabling the controlled, stepwise assembly of complex oligosaccharide chains. uu.nl
The strategic choice and application of these protecting groups are central to any successful synthesis of a complex carbohydrate. beilstein-journals.org An effective protecting group strategy is critical for achieving the synthesis of large, complex molecules that possess a wide range of reactive functionalities. uu.nl These strategies often involve a combination of different types of protecting groups, each with its own unique properties regarding stability and conditions for removal, allowing for a high degree of control over the synthetic pathway. uu.nl
Significance of Benzyl (B1604629) Ethers as Persistent Protecting Groups in Complex Carbohydrate Synthesis
Among the wide array of protecting groups available to the synthetic chemist, benzyl ethers hold a prominent position, particularly for their role as "persistent" or "permanent" protecting groups. uu.nl Their popularity stems from their remarkable stability across a broad spectrum of reaction conditions, including both acidic and basic environments, which allows for the manipulation of other, more labile protecting groups in their presence. uu.nl This stability is crucial in multi-step syntheses where numerous chemical transformations are required.
The primary method for the removal of benzyl ethers is catalytic hydrogenation, a mild condition that typically does not affect other common functional groups found in carbohydrates, such as esters or acetals. uu.nl This orthogonality is a key feature of an effective protecting group strategy, enabling the selective deprotection of specific hydroxyl groups at various stages of a synthesis. uu.nl The use of benzyl ethers allows for the "arming" of a glycosyl donor, as their electron-donating nature enhances the reactivity of the anomeric center, facilitating glycosylation reactions. dtu.dk
Historical Development and Evolution of Synthetic Strategies Incorporating 3,4,6-Tri-O-benzyl-D-galactose
The synthesis of partially protected monosaccharides like this compound is intrinsically linked to the development of methods for the regioselective protection of hydroxyl groups. Historically, achieving such selectivity was a formidable challenge. Early approaches often relied on the subtle differences in the inherent reactivity of the hydroxyl groups on the pyranose ring. For D-galactose, the axial hydroxyl group at the C-4 position is generally the least reactive of the secondary hydroxyls, a principle that was exploited in early attempts at regioselective acylation. acs.org
A significant advancement in the synthesis of selectively protected galactose derivatives came with the use of cyclic acetals and ketals. These strategies, while effective, often require multiple steps to achieve the desired protection pattern. For instance, the use of a 4,6-O-benzylidene acetal (B89532) or a 3,4-O-isopropylidene ketal can shield specific diols, allowing for subsequent reactions at the remaining free hydroxyls. acs.org While robust, these methods can be lengthy and may involve the use of toxic reagents like those containing tin. acs.org
More direct and efficient methods have since been developed. The evolution of synthetic strategies has seen the introduction of techniques such as phase-transfer catalysis, which allows for selective benzylation under milder conditions. researchgate.net Furthermore, the use of organotin intermediates, such as stannylene acetals, has provided a powerful tool for activating a specific hydroxyl group towards alkylation, thereby enabling highly regioselective benzylation. While not explicitly detailed for this compound in the provided context, the principles of these advanced methods have been broadly applied in carbohydrate chemistry to achieve similar selective protection patterns. The development of these more sophisticated techniques represents a significant leap forward from the earlier, less selective methods, providing chemists with a more versatile and efficient toolkit for the synthesis of complex carbohydrate building blocks.
Table 1: Comparison of General Strategies for Regioselective Protection of Galactose Derivatives
| Strategy | Description | Advantages | Disadvantages |
| Exploiting Inherent Reactivity | Relies on the differential reactivity of hydroxyl groups (e.g., axial vs. equatorial). | Simple, one-step procedure. | Often leads to mixtures of regioisomers, requiring difficult separations. acs.org |
| Cyclic Acetal/Ketal Formation | Multi-step process involving the formation and subsequent cleavage of cyclic protecting groups (e.g., benzylidene acetals). | High regioselectivity can be achieved. | Requires multiple synthetic steps; may use toxic reagents (e.g., tin-based). acs.org |
| Phase-Transfer Catalysis (PTC) | Utilizes a catalyst to transfer a reagent between two immiscible phases (e.g., aqueous and organic). | Milder reaction conditions; can improve selectivity. researchgate.net | Catalyst efficiency can be substrate-dependent. |
| Stannylene Acetal-Mediated Alkylation | Involves the formation of a dibutylstannylene acetal to activate a specific hydroxyl group for subsequent benzylation. | High regioselectivity for vicinal diols. | Use of stoichiometric amounts of organotin reagents. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2/t24-,25+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIYKLWEVUSOLJ-YAOOYPAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Applications As a Glycosyl Donor/acceptor Precursor in Stereocontrolled Glycosylation Reactions
Strategies for Anomeric Activation of 3,4,6-Tri-O-benzyl-D-galactose
The anomeric center (C1) of this compound can be activated to form a reactive intermediate, the glycosyl donor, which then couples with a glycosyl acceptor to form a glycosidic bond. Various strategies have been developed to achieve this activation, each with its own advantages in terms of reactivity and stereoselectivity.
Glycosyl halides, particularly bromides and chlorides, are classical glycosyl donors. They are typically synthesized from the corresponding 1-O-acetyl or 1-OH sugar by treatment with a hydrogen halide or other halogenating agents. For instance, 2,3,4-tri-O-benzyl-6-O-p-nitrobenzoyl-α-D-galactopyranosyl bromide has been synthesized from 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose through a series of steps including acetolysis, de-O-acetylation, and p-nitrobenzoylation, followed by conversion to the glycosyl bromide. cdnsciencepub.com Similarly, 2,3-di-O-benzyl-D-galactose can be converted to 2,3-di-O-benzyl-5,6-di-O-p-nitrobenzoyl-β-D-galactofuranosyl bromide and chloride. cdnsciencepub.com
The reactivity of these glycosyl halides in glycosylation reactions is influenced by several factors, including the nature of the protecting groups, the promoter used, and the reaction conditions. Methanolysis of 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide and chloride has been studied in the presence of various promoters like tetrabutylammonium (B224687) bromide, mercuric cyanide, and silver tetrafluoroborate (B81430) to examine the ratio of anomeric glycosides produced. cdnsciencepub.com It has been observed that the nature of the protecting groups on the glycosyl donor can significantly impact the stereoselectivity of the glycosylation. nih.gov For example, cooperative catalysis with a combination of a silver salt and a Lewis acid can accelerate the reaction rate and influence the stereochemical outcome. nih.govnih.gov
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Product | Yield (%) | Anomeric Ratio (α/β) | Reference |
| 2,3,4,6-Tetra-O-benzyl-α/β-d-galactopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-d-glucopyranoside | Ag2SO4/TfOH | Methyl 6-O-(2,3,4,6-tetra-O-benzyl-α/β-d-galactopyranosyl)-2,3,4-tri-O-benzyl-α-d-glucopyranoside | 87 | 1:1.2 | nih.gov |
| 4,6-Di-O-benzoyl-2,3-di-O-benzyl-α/β-d-galactopyranosyl chloride | Acceptor 7 | Ag2SO4/TfOH | Disaccharide 9 | 90 | - | nih.gov |
| 3,4-Di-O-benzoyl-2,6-di-O-benzyl-α/β-d-galactopyranosyl chloride | Acceptor 12 | General glycosylation method | Methyl 3-O-(3,4-di-O-benzoyl-2,6-di-O-benzyl-α/β-d-galactopyranosyl)-2,4,6-tri-O-benzyl-α-d-glucopyranoside | - | - | nih.gov |
Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors. They are prepared by the reaction of a 1-OH sugar with trichloroacetonitrile (B146778) in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. beilstein-journals.orgmdpi.com The resulting trichloroacetimidate (B1259523) can be activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2), to effect glycosylation. beilstein-journals.org
The stereochemical outcome of glycosylations using trichloroacetimidates is often dependent on the protecting groups on the sugar ring and the reaction conditions. For instance, the condensation of 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate with an isopropylidene-protected galactose derivative in the presence of TMSOTf proceeded with complete regio- and stereoselectivity to afford the α-glycoside. beilstein-journals.org Benzyl-protected glycosyl trichloroacetimidates, like those derived from this compound, are known to favor the formation of α-glycosidic linkages. mdpi.com
In situ activation methods provide a convenient alternative to the preparation and isolation of reactive glycosyl donors. In these methods, the 1-OH sugar is activated directly in the reaction mixture. One such method involves the use of a combination of p-nitrobenzenesulfonyl chloride (NsCl), silver triflate, and triethylamine (B128534). mdpi.com This system has been successfully applied to the α-glycosylation of 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-galactose. mdpi.com
Another approach is dehydrative glycosylation, where a catalytic amount of a sulfide (B99878) and a triflic anhydride (B1165640) derivative activates the anomeric hydroxyl group.
Thioglycosides are stable and versatile glycosyl donors that can be activated under a variety of conditions. They are often prepared from the corresponding glycosyl halide or acetate. The activation of thioglycosides can be achieved using various thiophilic promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of triflic acid (TfOH), or by using copper(II) bromide. mdpi.com
The reactivity of thioglycoside donors can be modulated by the nature of the aglycone and the protecting groups on the sugar. For example, the use of a 2-O-benzoyl-3,4,6-tri-O-benzyl protected galactosyl thioglycoside donor led to high yields in glycosylation reactions. mdpi.comnih.gov The stereoselectivity of these reactions can also be influenced by the choice of promoter and reaction conditions. mdpi.com
Other activating groups, such as formates, have also been explored. Glycosyl formates can be synthesized from the corresponding orthoester and used as glycosyl donors in the presence of a Lewis acid catalyst like bismuth triflate. researchgate.net
The Kochetkov orthoester glycosylation is a classical method for the formation of 1,2-trans-glycosides. This method involves the reaction of a sugar orthoester with a glycosyl acceptor in the presence of a promoter. acs.orgresearchgate.net While this method is generally reliable for producing β-glycosides, orthoesters can also be used as precursors for other glycosyl donors. researchgate.netnih.gov Intramolecular glycosylation can also be achieved through orthoester rearrangement. beilstein-journals.org
Stereochemical Control in Glycosylation with this compound Derivatives
The stereochemical outcome of a glycosylation reaction is a critical aspect of oligosaccharide synthesis. With this compound derivatives, the absence of a participating group at the C2 position means that the stereoselectivity is primarily governed by other factors.
The formation of an α-glycosidic linkage is often favored due to the anomeric effect. The use of non-participating benzyl (B1604629) protecting groups at C3, C4, and C6 generally leads to the formation of α-glycosides, especially with reactive glycosyl donors like trichloroacetimidates. mdpi.com The choice of solvent can also play a role; for instance, ether-based solvents can enhance α-selectivity.
Conversely, achieving β-selectivity with a C2-unprotected galactose donor is more challenging. Strategies to favor β-glycosylation include the use of specific promoter systems or exploiting intramolecular hydrogen bonding to direct the approach of the glycosyl acceptor. The presence of certain protecting groups at other positions on the galactose ring, such as a 4-O-pivaloyl group, has been shown to influence the stereoselectivity, favoring the formation of α-glycosides. nih.gov
Achieving 1,2-cis-Glycosidic Linkages in Galactosylation
The synthesis of 1,2-cis-glycosidic bonds, such as the α-linkages in the galactose series, represents a significant challenge in carbohydrate chemistry. nih.govrsc.org The formation of these linkages typically requires the absence of a participating functional group at the C2 position of the glycosyl donor. nih.govnih.gov When a donor derived from this compound possesses a non-participating group at C2 (such as a hydroxyl or a benzyl ether), it avoids the formation of a stable dioxolenium ion intermediate that would otherwise lock the stereochemical outcome to a 1,2-trans product. nih.govbeilstein-journals.org
The use of ether-type protecting groups, like the benzyl groups in this compound, is a common strategy to favor 1,2-cis glycoside formation. beilstein-journals.org In the absence of neighboring group participation from C2, the glycosylation reaction proceeds through a more transient oxocarbenium ion intermediate, where the incoming glycosyl acceptor can attack from either the α or β face. beilstein-journals.org While this does not by itself guarantee 1,2-cis selectivity, it is a prerequisite, with the final stereochemical ratio being influenced by other factors such as solvent, temperature, and remote protecting group effects. nih.govresearchgate.net
Remote Participation Effects in Glycosylation Stereocontrol
While neighboring group participation from the C2 position is a well-established stereodirecting strategy, the participation of groups from more distant positions (C3, C4, C6) is a more complex phenomenon known as remote participation. beilstein-journals.orgbeilstein-journals.org This effect is particularly debated but widely invoked to explain stereochemical outcomes in the synthesis of challenging glycosidic linkages. beilstein-journals.orgbeilstein-journals.org
In galactose donors, an acyl protecting group at the C4 position can participate in the reaction by shielding the β-face of the pyranose ring. beilstein-journals.org Cryogenic infrared spectroscopy has provided direct evidence that C4-acetyl groups on galactosyl cations form a covalent bond with the anomeric carbon, creating a rigid dioxolenium-type ion. fu-berlin.denih.gov This intermediate effectively blocks the β-face, forcing the glycosyl acceptor to attack from the α-face, resulting in high 1,2-cis selectivity. mpg.defu-berlin.de
More surprisingly, studies using cryogenic vibrational spectroscopy have also suggested that benzyl ether protecting groups can engage in remote participation. fu-berlin.denih.gov Although formally considered "non-participating," these groups may stabilize the positive charge at the anomeric carbon, promoting the formation of 1,2-cis-glycosidic bonds through a mechanism that is still under investigation. fu-berlin.denih.govnih.gov This indicates that even the benzyl groups of a this compound-derived donor can play an active role in stereocontrol.
Mechanistic Investigations of Anomeric Stereoselectivity (e.g., Role of Glycosyl Cation Intermediates)
The stereoselectivity of glycosylation reactions is intrinsically linked to the mechanism and the nature of the intermediates formed. rsc.org Reactions that aim for 1,2-cis products, using donors with non-participating C2 groups, typically proceed through an SN1-like mechanism. beilstein-journals.orgrsc.org This pathway involves the formation of a key reactive intermediate: a planar, positively charged oxocarbenium ion, also known as a glycosyl cation. rsc.orgbeilstein-journals.orgrsc.org
The structure and stability of this glycosyl cation intermediate dictate the stereochemical course of the reaction. beilstein-journals.org
Neighboring Group Participation (C2): If a participating acyl group is at C2, it rapidly forms a stable, bridged dioxolenium ion. This shields the α-face and directs the nucleophile to the β-face, yielding a 1,2-trans product. nih.govd-nb.info
Remote Group Participation (C4/C6): In the absence of C2 participation, remote groups become critical. As discussed, a C4-acyl group on a galactose donor can form a similar bridged dioxolenium ion via remote participation, but one that shields the β-face and directs α-glycosylation. mpg.deacs.orgfu-berlin.de This is a key strategy for achieving 1,2-cis selectivity. mpg.de
Non-Participating Groups: When a donor derived from this compound is used (with a non-participating C2 group), the intermediate is a more classic oxocarbenium ion. beilstein-journals.org The stereoselectivity then depends on a subtle interplay of factors, including the anomeric effect which favors α-products, and potential remote participation from the C4 or C6 benzyl groups which can influence the trajectory of the incoming nucleophile. nih.govfu-berlin.denih.gov Computational and spectroscopic studies continue to unravel the precise structures of these short-lived intermediates to better predict and control the reaction outcomes. fu-berlin.dersc.org
Reactivity and Compatibility with Diverse Glycosyl Acceptors
Glycosyl donors derived from this compound are compatible with a wide range of glycosyl acceptors, including simple alcohols and more complex carbohydrate moieties with primary or secondary hydroxyl groups. nih.govwiley.com However, the reactivity and steric hindrance of the acceptor can significantly impact the stereoselectivity of the glycosylation.
A general observation is that more reactive nucleophiles (acceptors) tend to give lower stereoselectivity. nih.govmpg.de The reaction is faster, leaving less time for subtle directing effects to influence the outcome. Conversely, weaker nucleophiles and sterically hindered alcohols often lead to higher α-selectivity. mpg.de For example, glycosylation of the sterically demanding axial 4-OH group of a galactose acceptor can result in excellent 1,2-cis stereoselectivity. nih.gov This highlights a reactivity-selectivity relationship where slower, more controlled reactions often yield a purer anomeric product. The choice of acceptor is therefore a critical parameter to be optimized for any given synthesis.
Development of One-Pot Glycosylation Sequences
The presence of multiple, chemically distinct protecting groups on a sugar molecule is essential for advanced synthetic strategies like one-pot and sequential glycosylations. nih.govacs.org By preparing a donor from this compound that has a unique protecting group at C2 (e.g., an Fmoc group) or a distinct leaving group at C1, it can be incorporated into highly efficient synthetic sequences.
These strategies, which include orthogonal glycosylations and automated glycan assembly (AGA), rely on the ability to activate one glycosyl donor selectively in the presence of another or to deprotect a specific hydroxyl group on a newly formed oligosaccharide without affecting other protecting groups. researchgate.netmpg.de For example, a galactose building block with benzyl ethers at C3, C4, and C6, and a temporary protecting group at C2 can be used in AGA to build complex α-linked galactose-containing oligosaccharides with high yield and complete stereoselectivity. mpg.de The stability of the benzyl ethers to a wide range of reaction conditions, coupled with their reliable removal via hydrogenolysis at the end of a synthesis, makes this compound an invaluable precursor for these modern, efficiency-focused synthetic methodologies. beilstein-journals.orgrsc.org
Functionalization and Derivatization of 3,4,6 Tri O Benzyl D Galactose Scaffolds
Selective Deprotection Methodologies for Benzyl (B1604629) Ethers
The removal of benzyl ethers is a critical step in multi-step syntheses. While stable to a wide range of reagents, their cleavage can be achieved through several methods, with the choice depending on the presence of other functional groups within the molecule.
Catalytic hydrogenolysis is a widely used and efficient method for the debenzylation of carbohydrates. This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. researchgate.net The process is generally clean and high-yielding. beilstein-journals.org
A significant advantage of this method is its orthogonality with other protecting groups like esters (e.g., acetates), which are stable under these conditions. tandfonline.com For instance, the catalytic hydrogenolysis of 3-O-(2,4,6-tri-O-benzyl-β-D-galactopyranosyl)-2-O-hexadecanoyl-1-O-hexadecyl-L-glycerol successfully removes the benzyl groups to yield 'desulphato-seminolipid'. rsc.org
Catalytic transfer hydrogenation offers a safer alternative to using flammable hydrogen gas. beilstein-journals.org Reagents such as ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of Pd/C can effectively remove benzyl groups under mild, neutral conditions at room temperature. beilstein-journals.orgharvard.edu This approach has been shown to be comparable in efficacy to traditional hydrogenation. beilstein-journals.org
Table 1: Conditions for Catalytic Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ | Acetic Acid | Not specified | rsc.org |
| 10% Pd/C | Triethylsilane | Methanol | Room Temperature | beilstein-journals.org |
| Pd/C | Ammonium Formate | Not specified | Not specified | harvard.edu |
While catalytic hydrogenolysis is common, certain functional groups like alkenes or alkynes are not compatible with this method. In such cases, chemical cleavage provides a valuable alternative.
Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) can cleave benzyl ethers. organic-chemistry.org This method is particularly effective for the chemoselective debenzylation of aryl benzyl ethers in the presence of other functional groups. organic-chemistry.org Boron trichloride has also been used for the regioselective deprotection of specific secondary benzyl ethers in poly-benzylated carbohydrate derivatives. rsc.org
Oxidative methods also offer a pathway for benzyl ether removal. Ozone can be used to oxidize benzyl ethers to their corresponding benzoic esters under mild conditions. organic-chemistry.org These esters can then be easily hydrolyzed with a base like sodium methoxide (B1231860) to reveal the free hydroxyl group. organic-chemistry.org This method is advantageous as it does not affect sensitive functionalities such as glycosidic linkages or acetals. organic-chemistry.org Another oxidative reagent, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is effective for cleaving p-methoxybenzyl (PMB) ethers, which are more electron-rich, but can also be used for standard benzyl ethers under photoirradiation. organic-chemistry.org
Reductive cleavage using dissolving metals, such as lithium in liquid ammonia, can also be employed, offering another non-catalytic deprotection strategy. organic-chemistry.org
Transformations at the Anomeric Position (C-1)
The anomeric hydroxyl group of 3,4,6-tri-O-benzyl-D-galactose is a key site for modification, particularly for the formation of glycosidic bonds. This compound can act as a glycosyl donor in glycosylation reactions, a fundamental process for constructing oligosaccharides and glycoconjugates. smolecule.com
Activation of the anomeric position is a prerequisite for glycosylation. For example, treatment with trichloroacetonitrile (B146778) can convert the anomeric hydroxyl into a trichloroacetimidate (B1259523), a highly effective leaving group for glycosylation reactions. mdpi.com Depending on the reaction conditions, both α and β anomers of the trichloroacetimidate can be selectively synthesized. mdpi.com
The anomeric hydroxyl can also be transformed into other functionalities. It can be esterified by reaction with carboxylic acids or anhydrides. mdpi.com For instance, reaction with succinic anhydride (B1165640) in the presence of a base like DMAP yields a monoester, opening avenues for further conjugation. mdpi.com The Mitsunobu reaction provides another route for C-O bond formation at the anomeric center, allowing for the synthesis of glycosides with an inversion of configuration. mdpi.com
Furthermore, the anomeric hydroxyl can be converted into C-glycosides, which are more resistant to enzymatic and chemical hydrolysis than their O-glycoside counterparts. rsc.org This involves replacing the anomeric oxygen with a carbon atom, often achieved through multi-step sequences starting with the formation of a glycosyl cyanide or a similar precursor. rsc.org
Regioselective Functionalization of Unprotected Hydroxyl Groups (e.g., C-2 hydroxyl modifications)
With the hydroxyl groups at C-3, C-4, and C-6 protected, the C-2 hydroxyl group of this compound is exposed for regioselective functionalization. The relative reactivity of hydroxyl groups in D-galactose derivatives generally shows that the C-4 hydroxyl is the least reactive, making the C-2 and C-3 positions more accessible for modification. rsc.orgacs.org
The free C-2 hydroxyl can undergo various reactions, including acylation (e.g., benzoylation, acetylation) and alkylation. rsc.orgrsc.org The choice of reagents and reaction conditions, such as temperature and the use of catalysts or specific bases, can direct the functionalization to this position. acs.orgsemanticscholar.org For example, organotin-mediated protection schemes, using reagents like dibutyltin (B87310) oxide, can activate specific hydroxyl groups for subsequent reaction. rsc.org
This regioselective modification is crucial for synthesizing complex carbohydrate structures where specific substitution patterns are required. The C-2 substituent can also play a critical role in influencing the stereochemical outcome of subsequent glycosylation reactions at the anomeric center, a phenomenon known as neighboring group participation. nih.gov
Conversion into Novel Carbohydrate and Heterocyclic Scaffolds
Partially benzylated sugars like this compound are not only intermediates for oligosaccharide synthesis but also precursors for entirely different molecular architectures, including other carbohydrates and heterocyclic compounds.
A key intermediate derived from this compound is 3,4,6-tri-O-benzyl-D-galactal, a glycal with a double bond between C-1 and C-2. This glycal is a versatile building block for synthesizing various biologically important molecules. vulcanchem.comresearchgate.net For example, it serves as a starting material for the synthesis of phytosphingosine (B30862) and dihydrosphingosine, which are fundamental components of ceramides (B1148491) and other sphingolipids. vulcanchem.comresearchgate.net
Benzylated glycals, including those derived from galactose, can be converted into complex heterocyclic systems like chromanes. Chromanes are privileged structures found in many natural products and pharmacologically active compounds. nih.govchemrxiv.org
The synthesis can be initiated by converting the glycal into a C-glucopyranosyl aldehyde. acs.org This aldehyde can then undergo a Claisen-Schmidt condensation with an aryl methyl ketone to form a chalcone-like structure. acs.org Subsequent intramolecular cyclization, often catalyzed by a transition metal like palladium, can lead to the formation of the chromane (B1220400) ring system. acs.org This strategy allows for the construction of stereochemically defined, highly substituted chromanes, demonstrating the utility of benzylated sugar derivatives in creating diverse molecular scaffolds. acs.org
Derivatization to Amino Sugars and Azasugars
The introduction of nitrogen-containing functionalities, such as amino and azido (B1232118) groups, onto the galactose scaffold is of significant interest for the synthesis of bioactive compounds, including amino sugars and their cyclic analogues, azasugars. These compounds are often mimics of natural carbohydrates and can act as potent inhibitors of glycosidases and glycosyltransferases.
A common strategy for the synthesis of 2-amino-2-deoxy-D-galactose derivatives from this compound involves the initial conversion to its corresponding glycal, 3,4,6-tri-O-benzyl-D-galactal. This glycal is a key intermediate that can undergo azidonitration to introduce an azido group at the C-2 position. For instance, the reaction of 3,4,6-tri-O-benzyl-D-galactal with ceric ammonium nitrate (B79036) and sodium azide (B81097) leads to the formation of 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-galactosyl nitrate. Subsequent hydrolysis of the nitrate group furnishes 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-galactose, a crucial precursor for 2-amino sugars. The azido group can then be reduced to an amine, for example, through catalytic hydrogenation, to yield the desired 2-amino-2-deoxygalactose derivative.
The synthesis of azasugars, which are polyhydroxylated piperidines, pyrrolidines, or indolizidines, often involves multi-step sequences starting from suitably protected sugar derivatives. While direct conversion from this compound is less common, derivatives of this compound can be employed. For example, the synthesis of D-galactose-type azasugars can be achieved from derivatives of D-galactose. These syntheses often involve key steps such as the introduction of a nitrogen-containing functional group, followed by intramolecular cyclization. Reductive amination of a dicarbonyl precursor, obtained through oxidation of a protected sugar diol, is a powerful method for constructing the piperidine (B6355638) ring of azasugars.
The table below summarizes a representative transformation for the synthesis of a 2-azido-2-deoxygalactose derivative, a key precursor to amino sugars.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3,4,6-Tri-O-benzyl-D-galactal | 1. Cerium(IV) ammonium nitrate, NaN3, CH3CN, -15 °C2. H2O, silica (B1680970) gel | 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-D-galactose | Not specified | researchgate.net |
Synthesis of 2-Deoxyglycosides and Related Structures
2-Deoxyglycosides are important components of many biologically active natural products. The synthesis of these structures is challenging due to the absence of a participating group at the C-2 position, which makes stereocontrol of the glycosidic bond difficult. This compound and its derivatives are valuable precursors for the synthesis of 2-deoxyglycosides.
A common route involves the conversion of this compound to its corresponding glycal, 3,4,6-tri-O-benzyl-D-galactal. This galactal can then be directly used in glycosylation reactions. For example, the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal (a related glycal) with various alcohols, promoted by a catalyst such as FeCl3/C, affords 2,3-unsaturated glycosides. researchgate.net A similar strategy can be applied to the galactose series.
Alternatively, 3,4,6-tri-O-benzyl-D-galactal can be converted to 3,4,6-tri-O-benzyl-2-deoxy-D-galactose, which then acts as a glycosyl donor. researchgate.net For instance, in situ generated 2-deoxy-3,4,6-tri-O-benzyl-α-D-galactopyranosyl chloride, derived from the corresponding glycal, has been successfully used in glycosylation reactions with acceptors like 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose to yield the desired 2-deoxy disaccharide with high α-selectivity. cdnsciencepub.com
The following table details a representative synthesis of a 2-deoxy disaccharide using a derivative of this compound.
| Glycosyl Donor | Glycosyl Acceptor | Reagents and Conditions | Product | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2-Deoxy-3,4,6-tri-O-benzyl-α-D-galactopyranosyl chloride (in situ) | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 1,10-Phenanthroline, MTBE/DCE, rt, 5 h | 2-Deoxy-3,4,6-tri-O-benzyl-α-D-galactopyranosyl-(1→6)-1,2,3,4-di-O-isopropylidene-α-D-galactopyranose | 92 | α only | cdnsciencepub.com |
Oxidative and Reductive Transformations
The free hydroxyl groups at the C-1 and C-2 positions, as well as the aldehyde/hemiacetal functionality of this compound, are susceptible to various oxidative and reductive transformations, providing access to a range of functionalized galactose derivatives.
Oxidative Transformations
The oxidation of this compound can lead to several important classes of compounds. For example, oxidation of the anomeric hydroxyl group can yield the corresponding galactono-1,5-lactone. This transformation can be achieved using various oxidizing agents. A related transformation is the oxidation of 3,4,6-tri-O-benzyl-2-deoxy-D-galactose with hydrogen peroxide in the presence of an acid catalyst to form the corresponding anomeric glycosyl hydroperoxides. researchgate.net These hydroperoxides are relatively stable and can be separated into their α- and β-anomers. researchgate.net
Furthermore, oxidation of the primary alcohol at C-6, if unprotected, or the aldehyde group in the open-chain form can lead to uronic acids or aldonic acids, respectively. The benzyl ether protecting groups are generally stable under many oxidative conditions, allowing for selective transformations at the unprotected positions.
The table below presents an example of an oxidative transformation of a related 2-deoxy galactose derivative.
| Starting Material | Reagents and Conditions | Product | Note | Reference |
| 3,4,6-Tri-O-benzyl-2-deoxy-D-galactose | H2O2, acid catalyst | Anomeric hydroperoxides of 3,4,6-tri-O-benzyl-2-deoxy-D-galactose | Relatively stable, separable anomers | researchgate.net |
Reductive Transformations
Reduction of this compound at the anomeric center (the aldehyde in its open-chain form) yields the corresponding alditol, 3,4,6-tri-O-benzyl-D-galactitol. This reduction is typically carried out using reducing agents such as sodium borohydride (B1222165) (NaBH4). For example, a related compound, methyl 3,4-di-O-benzyl-2-O-methoxyethoxymethyl-6-O-methyl-α-D-galactopyranoside, after hydrolysis to remove the MEM and methyl glycoside groups, was reduced with sodium borohydride to afford the corresponding galactitol derivative. scielo.br
Another important reductive transformation is the catalytic hydrogenation of the benzyl ether protecting groups. This is a standard method for deprotection in carbohydrate synthesis, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This reaction cleaves the benzyl ethers to reveal the free hydroxyl groups, yielding the unprotected or partially deprotected sugar. The choice of solvent and reaction conditions can sometimes influence the efficiency and selectivity of the debenzylation.
The following table summarizes a typical reduction of a galactose derivative to its corresponding alditol.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3,4-Di-O-benzyl-1-O-methyl-L-galactose | NaBH4, MeOH, rt, overnight | 3,4-Di-O-benzyl-1-O-methyl-L-galactitol | Not specified | scielo.br |
Applications in the Chemical Synthesis of Complex Oligosaccharides and Glycoconjugates
Construction of Linear and Branched Oligosaccharide Structures
The utility of 3,4,6-tri-O-benzyl-D-galactose derivatives is prominently demonstrated in the assembly of both linear and branched oligosaccharides. These complex structures are crucial components of glycoproteins and glycolipids involved in numerous biological processes.
Researchers have utilized precursors derived from this compound to construct challenging glycosidic linkages. For instance, the synthesis of oligosaccharide fragments of the pectic polysaccharide Rhamnogalacturonan I has been reported. dtu.dk In the assembly of these fragments, protected monosaccharide donors and acceptors are utilized in chemoselective glycosylations to build the desired oligosaccharide chain in a stepwise and selective manner. dtu.dk
The synthesis of branched trisaccharides, such as those found in blood-group substances, has been achieved using derivatives of the title compound. In one approach, the condensation of an oxazoline (B21484) derivative of glucopyranose with benzyl (B1604629) 2,4-di-O-benzyl-β-D-galactopyranoside, which has a free hydroxyl at C3 and C6, led to the formation of a branched trisaccharide. nih.gov This highlights the role of selectively protected galactose units in directing the formation of specific branched structures. nih.gov
Furthermore, the pre-activation based chemoselective one-pot glycosylation method has been applied to the construction of branched oligosaccharides like LewisX. nih.gov This advanced method allows for multiple glycosylation steps in a single reaction vessel, significantly speeding up the assembly process for complex structures. nih.gov The synthesis of fragments related to the glucuronoxylomannogalactan of Cryptococcus neoformans also employs selectively protected galactopyranoside donors to create specific α-(1→6)-glycosidic bonds, enabling the construction of both linear and branched structures. frontiersin.org The strategic use of protecting groups, including benzyl groups, is crucial for controlling the regioselectivity and stereoselectivity of these glycosylation reactions, making it possible to synthesize complex targets like the B-antigen hexasaccharide. diva-portal.org
A summary of representative oligosaccharides synthesized using this compound derivatives is presented below.
| Target Oligosaccharide Structure | Synthetic Strategy | Precursor Derived From | Reference |
| Branched Trisaccharide (Blood-Group Substance Fragment) | Oxazoline method | Benzyl 2,4-di-O-benzyl-β-D-galactopyranoside | nih.gov |
| LewisX Pentasaccharide | One-pot chemoselective glycosylation | Thioglycoside building blocks | nih.gov |
| Oligo-α-(1→6)-D-galactopyranosides (Fungal GXMGal Fragment) | Use of N-phenyltrifluoroacetimidoyl donor | Selectively O-protected galactopyranoside donor | frontiersin.org |
| Rhamnogalacturonan I Fragments | Modular armed-disarmed approach | Protected n-pentenyl glycosyl donors | dtu.dk |
| B-Antigen Hexasaccharide | Stepwise glycosylation | Key tetrasaccharide intermediate | diva-portal.org |
Synthesis of Biologically Relevant Glycans and Analogs
The versatility of this compound extends to the synthesis of various biologically important glycoconjugates, including glycopeptides, glycosphingolipids, and antigenic polysaccharides.
Glycopeptides and glycoamino acids are essential for studying protein glycosylation. The synthesis of these complex molecules often involves the coupling of a protected amino acid with a carbohydrate moiety. A derivative of this compound, specifically Nα-Fmoc-Ser{O-[3,4,6-tri-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-α-d-mannopyranosyl)-α-mannopyr- anosyl]}-OBzl, has been synthesized by reacting a mannosyl donor with the serine derivative Fmoc-Ser-OBzl. thieme-connect.de While this example illustrates the incorporation into a dipeptide structure, the broader principle involves using such protected galactose units as precursors for more complex glycosylated amino acids, which are the fundamental building blocks for solid-phase glycopeptide synthesis.
3,4,6-tri-O-benzyl-D-galactal, a direct derivative of the title compound, is a key chiral starting material for the efficient synthesis of sphingosine (B13886) bases like phytosphingosine (B30862) and dihydrosphingosine. researchgate.net These molecules are the backbone of many glycosphingolipids, which are critical components of cell membranes.
| Starting Material | Key Synthetic Steps | Target Molecule | Overall Yield | Reference |
| 3,4,6-tri-O-benzyl-D-galactal | Wittig reaction, Mitsunobu transformation, reduction, deprotection | Phytosphingosine & Dihydrosphingosine derivatives | 66-72% | researchgate.net |
| 3,4,6-tri-O-benzyl-D-galactal | Conversion to 2-deoxy-D-galactose, Wittig reaction, azido (B1232118) group introduction | Phytosphingosine derivatives | Not specified | researchgate.net |
| D-Galactose | Conversion to this compound, reduction, mesylation | Phytosphingosine | 28% (from protected galactose) | ethz.ch |
| D-Galactose | Ten-step reaction sequence | (2S,3S,4R)-2-azido-3,4-O-isopropyllidene-1,3,4-octadecanetriol | 18% | researchgate.net |
Antigenic oligosaccharides, such as the Lewis and 'H' blood group antigens, are important targets for the development of diagnostics and vaccines. The synthesis of these structures often requires selectively protected building blocks to achieve the correct connectivity and stereochemistry.
While many syntheses of Lewis antigens start with different building blocks, the principles of using selectively benzylated galactose units are central. For instance, the synthesis of Lewis B and 'H' antigen analogues has been described where a D-Galactose derivative with a benzyl protecting group at the O-6 position was vital. uoguelph.ca This selective protection allows for fucosylation and other glycosylations at the remaining free hydroxyls to build up the complex tetrasaccharide structure of Lewis B. uoguelph.ca Similarly, in the synthesis of the B-antigen hexasaccharide, a key intermediate is a tetrasaccharide built upon a galactose core, demonstrating the modular approach where selectively protected galactose units are essential. diva-portal.org The synthesis of O-antigens from pathogens like Bordetella hinzii also relies on strategic glycosylations, where methods like di-tert-butylsilylidene-directed α-galactosylation are used to construct challenging 1,2-cis-glycosidic bonds, a common feature in many antigenic structures. acs.org
Sugar-azasugar hybrids are an important class of molecules investigated as potential glycosidase inhibitors, which have therapeutic applications. 3,4,6-tri-O-benzyl-2-nitro-D-galactal, derived from the corresponding galactal, serves as a key starting material for synthesizing hybrids of D-galactose with analogues of 1-deoxynojirimycin. researchgate.net The synthesis utilizes a ring-closing metathesis reaction as the key step to form the piperidine (B6355638) ring characteristic of the azasugar moiety. researchgate.net The resulting fused bicyclic structures are potent enzyme inhibitors. researchgate.netresearchgate.net These hybrid molecules combine the structural features of both a sugar and an iminosugar, leading to novel compounds with potential for drug discovery. researchgate.netresearchgate.net
Role in the Development of Glycan Array Libraries
Glycan arrays are powerful tools for high-throughput screening of carbohydrate-protein interactions. The construction of these arrays requires access to a diverse library of oligosaccharides. While direct evidence for the use of this compound in a specific library is not detailed in the provided context, its role as a versatile precursor is implicit.
Building blocks like the related 2,3,4,6-Tetra-O-benzyl-D-galactose are widely used to synthesize various polysaccharides and glycoconjugates that can be used as molecular probes. deyerchem.com These probes, once synthesized, can be immobilized on a substrate surface, such as a gold chip, to create a biosensor for studying interactions with proteins, bacteria, or toxins. deyerchem.com The ability to selectively deprotect the hydroxyl groups of a precursor like this compound allows for its derivatization and incorporation into a wide range of different oligosaccharide structures, which is the fundamental requirement for building a diverse glycan library.
Advanced Spectroscopic and Computational Approaches in Research Involving 3,4,6 Tri O Benzyl D Galactose
Cryogenic Vibrational Spectroscopy for Intermediates Elucidation
The study of glycosylation reaction intermediates, particularly the highly reactive and short-lived glycosyl cations, presents a significant analytical challenge. eurocarb2025.comacs.org Cryogenic vibrational spectroscopy, specifically cryogenic infrared (IR) ion spectroscopy, has emerged as a transformative technique for the structural elucidation of these species. researchgate.netfu-berlin.de This method involves generating the intermediates in the gas phase within a mass spectrometer, isolating them, and then cooling them to cryogenic temperatures, often using helium nanodroplets. eurocarb2025.commpg.de At these low temperatures, the intermediates are stabilized, allowing for their vibrational patterns to be probed with high resolution using an infrared free-electron laser. nih.gov
This technique provides a snapshot of the intermediates, capturing their intrinsic structures without interference from solvent or counter-ions. eurocarb2025.com The resulting high-resolution IR spectrum is a unique vibrational fingerprint of the molecule. By comparing this experimental spectrum with theoretical spectra generated through computational calculations, the three-dimensional structure of the intermediate can be definitively assigned. eurocarb2025.comresearchgate.net
Research on related galactose building blocks has demonstrated the power of this approach. For instance, cryogenic vibrational spectroscopy has provided direct evidence for the participation of remote protecting groups in directing stereoselectivity. nih.gov Studies have shown that while acetyl groups at the C2 position can form a covalent bond with the anomeric carbon to create a dioxolenium ion, even non-participating groups like the benzyl (B1604629) ethers found in 3,4,6-tri-O-benzyl-D-galactose can influence the reaction outcome. nih.govresearchgate.net It was unexpectedly found that benzyl ether protecting groups can engage in remote participation, promoting the stereoselective formation of 1,2-cis-glycosidic bonds. nih.gov Furthermore, investigations into donors with 4,6-O-benzylidene protection revealed that the intermediates form anhydro cations, a structural insight that correlates well with the observed stereoselectivity in SN1-type glycosylations. fu-berlin.deresearchgate.net These findings underscore the capability of cryogenic IR spectroscopy to uncover novel intermediates and provide fundamental data that links gas-phase structures to reaction outcomes in solution. fu-berlin.de
Table 1: Application of Cryogenic IR Spectroscopy in Glycosylation Studies
| Investigated Feature | Key Finding | Significance | Reference |
|---|---|---|---|
| Intermediate Structure | Glycosyl cations can be isolated and structurally characterized. | Overcomes challenges of short lifetime and high reactivity. | eurocarb2025.comnih.gov |
| Protecting Group Role | Benzyl ether groups can engage in remote participation. | Explains unexpected 1,2-cis stereoselectivity in some galactosylations. | nih.gov |
| Cationic Species | Formation of anhydro cations from benzylidene-protected donors. | Provides a new mechanistic model for stereodirection in SN1 reactions. | fu-berlin.deresearchgate.net |
| Structure-Reactivity | Correlation between gas-phase ion structure and solution-phase stereochemistry. | Enables rational design of glycosyl donors for specific outcomes. | fu-berlin.de |
Computational Chemistry (e.g., DFT) for Reaction Pathway Analysis and Stereoselectivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for complementing experimental studies and providing deep mechanistic insights into glycosylation reactions. researchgate.netrsc.org DFT calculations allow for the investigation of reaction energy profiles, the structural stability of intermediates and transition states, and the prediction of reaction stereoselectivity. researchgate.netresearchgate.net This approach is crucial for understanding reactions involving complex donors like this compound, where subtle electronic and steric effects of the protecting groups dictate the reaction course.
A central theme in computational studies of glycosylation is the SN1/SN2 mechanistic continuum. acs.orgnih.gov DFT calculations can map the potential energy surfaces for both pathways, revealing which is more energetically favorable under specific conditions. For example, a change in stereoselectivity observed with decreasing acceptor nucleophilicity has been computationally linked to a mechanistic shift from an SN2-like to an SN1-like pathway. researchgate.net
Furthermore, DFT is used to create conformational energy landscapes (CELs) for the key oxocarbenium ion intermediates. acs.org By mapping all possible conformations and their relative energies, researchers can predict the most stable and reactive forms of the cation. acs.org This information is directly correlated with the stereochemical outcome of reactions proceeding through an SN1 mechanism, where the glycosyl cation is less influenced by the incoming nucleophile. acs.org Studies have shown that the substitution pattern on the pyranose ring is a critical factor in determining the stability and reactivity of these intermediates. acs.org DFT calculations have been employed to systematically study the influence of various factors, including protecting groups, on the reaction, aiding in the optimization of glycosyl donor building blocks. researchgate.net
In a study on acyl migration in donors derived from 2-O-acyl-3,4,6-tri-O-benzyl-D-galactopyranose, DFT calculations were instrumental in explaining experimental observations. The calculations of dioxolenium ion structures and related intermediates suggested a proton transfer pathway could account for the varying degrees of acyl transfer, leading to the development of a new protecting group that mitigates this problematic side reaction. cdnsciencepub.com
Table 2: Insights from DFT Calculations on Glycosylation Reactions
| Computational Approach | Focus of Study | Key Insight | Reference |
|---|---|---|---|
| Reaction Mechanism Analysis | SN1 vs. SN2 pathways | Decreasing acceptor nucleophilicity can shift the mechanism towards SN1, altering stereoselectivity. | researchgate.net |
| Conformational Energy Landscapes (CEL) | Stability of oxocarbenium ions | The ensemble of cation conformations can be quantitatively linked to the stereochemical outcome. | acs.org |
| Intermediate Structure & Energetics | Dioxolenium ion stability | A calculated proton transfer pathway explained acyl migration and guided the design of a non-transferring protecting group. | cdnsciencepub.com |
| Solvent Effects | Role of the reaction medium | The amount of solvents like DMF can significantly influence the α/β selectivity of the glycosylation. | cdnsciencepub.com |
Mechanistic Insights from Isotopic Labeling Studies (if applicable, based on literature)
Isotopic labeling is a powerful strategy for tracing reaction pathways and quantifying molecular changes, widely applied in proteomics and glycomics. nih.govacs.org While specific isotopic labeling studies focused on the reaction mechanisms of this compound are not prominently documented in the searched literature, the principles of these techniques are broadly applicable to carbohydrate chemistry and offer potential for future mechanistic investigations.
The core idea of isotopic labeling is to replace an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H). The mass difference can then be detected by mass spectrometry, allowing the fate of the labeled molecule or fragment to be tracked throughout a reaction or biological process.
In the context of glycomics, several isotopic labeling methods are used for the relative quantification of glycans from different samples. oup.comkoreascience.kr
Glycan Reductive Isotope Labeling (GRIL): This method uses [¹²C₆]aniline and its heavy counterpart [¹³C₆]aniline to tag the reducing end of free glycans. By mixing samples labeled with the "light" and "heavy" tags in a 1:1 ratio, researchers can accurately quantify differences in glycan abundance via mass spectrometry. nih.gov
Isotopic Permethylation: In this technique, oligosaccharides are exhaustively methylated using either standard methyl iodide (¹²CH₃I) or its isotopic version (¹³CH₃I). The resulting mass shift is proportional to the number of hydroxyl groups in the glycan, and comparing the signal intensities of the light and heavy pairs allows for relative quantification. oup.com
Metabolic Isotope Labeling: Cells or organisms can be cultured in media containing an isotopically labeled sugar, such as ¹³C-labeled glucose. This leads to the metabolic incorporation of the heavy isotope into the entire glycan structure, providing a robust method for quantitative analysis of changes in glycosylation under different biological conditions. koreascience.kr
For mechanistic studies of a specific glycosylation reaction, isotopic labeling could be used, for example, to trace the origin of an oxygen atom in the newly formed glycosidic bond by labeling the hydroxyl group of the glycosyl acceptor with ¹⁸O. Analysis of the product would reveal whether the oxygen came from the acceptor or was retained from the donor's anomeric position, providing definitive evidence for the operative mechanism. Such studies are crucial for validating the mechanistic pathways proposed by computational models and spectroscopic data.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
Current research in carbohydrate chemistry is exploring alternative protecting group strategies and catalytic systems to improve sustainability. While direct research on the green synthesis of 3,4,6-tri-O-benzyl-D-galactose is emerging, related studies on similar molecules provide a roadmap. For instance, the use of more sustainable protecting groups that can be removed under milder conditions is a promising avenue. researchgate.netwiley.com Additionally, the development of catalytic benzylation methods that avoid the use of strong bases like sodium hydride is being investigated.
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches
| Step | Traditional Method | Emerging Sustainable Alternative |
| Benzylation | Use of benzyl (B1604629) bromide with sodium hydride in DMF. smolecule.com | Catalytic benzylation using less hazardous reagents; exploring alternative activating agents. |
| Purification | Multiple chromatographic separations. | Crystallization-induced purification; use of fluorous tags for easier separation. pitt.edu |
| Solvents | Use of chlorinated solvents (e.g., dichloromethane). | Use of greener solvents like ionic liquids or supercritical fluids. |
Integration into Automated Oligosaccharide Synthesis Platforms
Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides by significantly reducing the time and effort required. nih.gov The integration of versatile building blocks like this compound into these platforms is a critical area of development. The stability of the benzyl ethers makes this compound compatible with the conditions used in solid-phase synthesis. mdpi.com
Future research will focus on optimizing the conditions for using this compound as a glycosyl donor or acceptor in automated synthesizers. This includes the development of suitable activation methods for its glycosylation and ensuring high coupling efficiencies. The use of this building block will enable the automated synthesis of a wide range of galactose-containing oligosaccharides for biological studies. researchgate.net
Exploration of New Catalytic Systems for Glycosylation and Derivatization
The development of novel catalytic systems is crucial for achieving high stereoselectivity and yields in glycosylation reactions involving this compound. While classical methods often rely on stoichiometric promoters, recent research has focused on catalytic approaches using transition metals or organocatalysts. nih.govfrontiersin.org
For instance, gold- and palladium-catalyzed glycosylations have shown promise for the activation of glycosyl donors under mild conditions. pitt.edunih.gov The application of these catalysts to derivatives of this compound is an active area of investigation. Furthermore, the use of earth-abundant and less toxic metals like iron is being explored as a sustainable alternative. researchgate.net The development of catalysts for the regioselective derivatization of the C-2 hydroxyl group is another important research direction.
Table 2: Emerging Catalytic Systems for Glycosylation
| Catalyst Type | Example | Application | Reference |
| Gold-based | Ph₃PAuOTf | Activation of o-hexynylbenzoate donors. | nih.gov |
| Iron-based | FeCl₃/C | Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal. | researchgate.net |
| Copper-based | Cu(OTf)₂ | Activation of diazo-based thioglycoside donors. | mdpi.com |
| Heteropoly Acid | Phosphotungstic acid | Glycosylation with good tolerance for acid-sensitive groups. | nih.gov |
Expanding the Scope of Functionalization for Diverse Glycoconjugate Targets
This compound serves as a key intermediate for the synthesis of a wide array of glycoconjugates, including glycopeptides, glycolipids, and other bioactive molecules. deyerchem.comnih.gov Future research aims to expand the range of functional groups that can be introduced at the C-1 and C-2 positions, thereby providing access to a broader diversity of glycoconjugate targets.
The conversion of this compound into various derivatives, such as glycosyl halides or trichloroacetimidates, makes it a versatile glycosyl donor. deyerchem.com Research is ongoing to develop new methods for the functionalization of the C-2 hydroxyl group to create novel building blocks for the synthesis of glycoconjugates with tailored biological properties. This includes the introduction of labels for bioimaging or functional groups for conjugation to proteins and other macromolecules. unimi.it
Synergistic Approaches with Chemoenzymatic Strategies
Chemoenzymatic synthesis, which combines the efficiency of chemical synthesis with the high selectivity of enzymatic transformations, is a powerful strategy for the preparation of complex glycans. nih.govresearchgate.net this compound is an ideal starting material for such approaches. The benzyl protecting groups can be selectively removed under conditions that are compatible with enzymatic reactions, allowing for the subsequent modification of the carbohydrate scaffold by glycosyltransferases or glycosidases. smolecule.comnih.gov
Future research in this area will focus on the development of orthogonal protecting group strategies that allow for the selective deprotection of specific hydroxyl groups, enabling precise enzymatic modifications at defined positions. researchgate.net The combination of chemical synthesis to create core structures from building blocks like this compound, followed by enzymatic elaboration to introduce terminal glycan epitopes, will continue to be a powerful tool for accessing complex and homogeneous glycoproteins for biological and therapeutic applications. nih.govnih.gov
Q & A
Q. What are the standard synthetic methodologies for preparing 3,4,6-tri-O-benzyl-D-galactose?
The synthesis typically involves regioselective benzylation of D-galactose derivatives. A common approach includes:
- Stepwise protection : Sequential benzylation of hydroxyl groups using benzyl bromide (BnBr) in the presence of a base (e.g., NaH) under anhydrous conditions. For example, describes two synthetic pathways for related benzyl-protected galactose derivatives, emphasizing stepwise benzylation and intermediate isolation .
- Solvent selection : Reactions are often conducted in dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility and reactivity. highlights the use of DMF for glycosylation reactions .
- Purification : Column chromatography using silica gel (e.g., 0.040–0.063 mm particle size) with hexane/ethyl acetate gradients is critical for isolating pure products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., Bruker Avance III 600 MHz) are used to confirm regioselective benzylation and anomeric configuration. and detail NMR analysis of benzyl-protected sugars, with benzyl group protons appearing as distinct aromatic signals (~7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or Q-TOF instruments (e.g., Micromass Q-TOF Ultima Global) validate molecular weight and fragmentation patterns .
- Optical Rotation : Polarimetry (e.g., Anton Paar MCP100) confirms enantiomeric purity, with specific rotations compared to literature values .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation of benzyl groups .
- Handling : Use anhydrous solvents (dried over molecular sieves) and inert atmospheres (N₂/Ar) during synthesis to avoid side reactions .
Advanced Research Questions
Q. How can regioselective benzylation of D-galactose be optimized to minimize side products?
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance benzyl group migration control. compares reaction pathways with varying catalysts .
- Temperature control : Lower temperatures (0–5°C) reduce over-benzylation, while higher temperatures (40–60°C) accelerate reaction rates but require careful monitoring via TLC .
- Computational modeling : DFT calculations predict steric and electronic effects of substituents, guiding protecting group strategies .
Q. What analytical approaches resolve contradictions in reported yields for this compound synthesis?
- Reproducibility checks : Replicate published procedures while controlling variables like solvent purity (e.g., DMF dried over 4 Å sieves) and reagent stoichiometry .
- Side-product analysis : Use LC-MS or 2D NMR (e.g., HSQC, COSY) to identify undesired isomers or incomplete benzylation. emphasizes TLC monitoring at each step .
- Comparative studies : Benchmark alternative methods, such as microwave-assisted synthesis, to improve efficiency .
Q. What strategies enable stereochemical control during glycosylation reactions involving this compound?
- Anomeric activation : Use trichloroacetimidate or N-phenyl trifluoroacetimidate leaving groups to direct α/β-selectivity. details imidate-based glycosylation with >90% β-selectivity under mild conditions .
- Solvent effects : Polar aprotic solvents (e.g., CH₃CN) favor β-anomers, while ethers (e.g., Et₂O) promote α-anomers .
- Additive screening : Include Lewis acids (e.g., TMSOTf) or Brønsted acids (e.g., CSA) to stabilize transition states .
Q. How do competing protecting groups (e.g., acetyl vs. benzyl) influence the reactivity of this compound in oligosaccharide assembly?
- Orthogonality testing : Use benzyl groups as permanent protections and acetyl groups as temporary protections. and highlight benzyl stability under acidic/basic conditions compared to acetyl groups .
- Deprotection studies : Hydrogenolysis (H₂/Pd-C) selectively removes benzyl groups without affecting acetylated intermediates .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
